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molecular formula C14H13NO2 B104770 N-(2-phenoxyphenyl)acetamide CAS No. 143359-96-0

N-(2-phenoxyphenyl)acetamide

Cat. No. B104770
M. Wt: 227.26 g/mol
InChI Key: MKWIUUISIFXUPZ-UHFFFAOYSA-N
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Patent
US09156870B2

Procedure details

The mixture of 2-phenoxyaniline (100 g, 540 mmol), triethylamine (0.090 L, 648 mmol) and 1 L dichloromethane was cooled to 0° C. by ice bath. Acetyl chloride (0.04 L, 567 mmol) was added dropwise. After the addition completed, the reaction was stirred under room temperature for 2 h. The mixture was concentrated and diluted by dichloromethane. The organic phase was washed by water and dried over sodium sulfate. The crude product was purified by silica gel column (20% EtOAc in hexane) to give red brown oily solid N-(2-phenoxyphenyl)acetamide (120 g, 98% yield).
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
0.09 L
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
0.04 L
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]([C:8]1[CH:14]=[CH:13][CH:12]=[CH:11][C:9]=1[NH2:10])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C(N(CC)CC)C.[C:22](Cl)(=[O:24])[CH3:23]>ClCCl>[O:1]([C:8]1[CH:14]=[CH:13][CH:12]=[CH:11][C:9]=1[NH:10][C:22](=[O:24])[CH3:23])[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
O(C1=CC=CC=C1)C1=C(N)C=CC=C1
Name
Quantity
0.09 L
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
1 L
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0.04 L
Type
reactant
Smiles
C(C)(=O)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the reaction was stirred under room temperature for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated
ADDITION
Type
ADDITION
Details
diluted by dichloromethane
WASH
Type
WASH
Details
The organic phase was washed by water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
The crude product was purified by silica gel column (20% EtOAc in hexane)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
O(C1=CC=CC=C1)C1=C(C=CC=C1)NC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 120 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 97.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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